4-Bromo-2-fluoro-5-nitrobenzaldehyde

説明

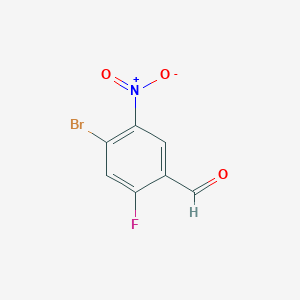

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAROJBMUUUKZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594021 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679839-39-5 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Physicochemical and Spectroscopic Characterization of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

Introduction: 4-Bromo-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde, presenting significant interest as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde for synthetic elaboration, a bromine atom for cross-coupling reactions, and electron-withdrawing fluoro and nitro groups that modulate reactivity—makes it a valuable building block. This guide provides a comprehensive overview of its known physical properties and presents a detailed framework for its analytical characterization, designed for researchers, synthetic chemists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Chemical Identity and Core Properties

Precise identification is the foundation of all subsequent experimental work. The fundamental identifiers for this compound are cataloged below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | [1] |

| CAS Number | 679839-39-5 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrFNO₃ | [1][2][3][4] |

| Molecular Weight | 248.01 g/mol | [3][4] |

| InChI Key | ZAROJBMUUUKZBH-UHFFFAOYSA-N | [1] |

The known and predicted physical properties are summarized in the following table. It is critical to note that key experimental data such as melting point and solubility are not consistently reported in publicly available literature or supplier documentation.

| Property | Value | Notes & Rationale | Source(s) |

| Physical Form | Solid | Standard state at ambient temperature. | [4] |

| Appearance | Data not reported | Typically, such compounds are off-white to yellow crystalline solids, but this requires experimental verification. | |

| Melting Point | Data not reported | This is a critical parameter for identity and purity assessment and must be determined experimentally. | |

| Solubility | Data not reported | Expected to be soluble in common organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate due to its structure. Poor solubility in water is anticipated. | |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | This value is computationally predicted and awaits experimental confirmation. | [3] |

| Purity | ≥95% | This is the typical purity level available from commercial suppliers. | [4] |

Comprehensive Analytical Workflow

Verifying the identity and purity of a multifunctional intermediate like 4-Bromo-2-fluoro-5-nitrobenzaldehyde requires a multi-technique analytical approach. Each method provides a unique and complementary piece of structural information. The logical flow of analysis is designed to move from rapid, fundamental checks to more detailed structural elucidation.

Spectroscopic Characterization Protocols & Expected Results

While public spectral data for this specific compound is scarce, its structure allows for robust predictions of its spectroscopic features. The following sections provide standardized protocols for data acquisition and an expert interpretation of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

-

Sample Preparation: Accurately weigh 10-15 mg of 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a logical first choice as it is a versatile solvent for many non-polar to moderately polar organic compounds and has a well-defined residual solvent peak. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for good signal-to-noise.

-

¹⁹F NMR: Acquire using a proton-decoupled pulse program. This experiment is rapid due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

-

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aldehyde Proton (H1): A singlet appearing significantly downfield, expected in the range of δ 9.9 - 10.5 ppm . This deshielding is characteristic of aldehyde protons.

-

Aromatic Proton (H3): This proton is ortho to the strongly electron-withdrawing nitro group and meta to the aldehyde. It is expected to be a doublet, coupled to the fluorine atom. The chemical shift should be highly deshielded, likely around δ 8.5 - 8.8 ppm . The coupling constant (J_HF) would be approximately 6-8 Hz.

-

Aromatic Proton (H6): This proton is ortho to the bromine atom and meta to the nitro group. It is also coupled to the fluorine atom and will appear as a doublet. It is expected in the range of δ 7.8 - 8.1 ppm , with a J_HF of approximately 8-10 Hz.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aldehyde Carbonyl (C7): A singlet (or doublet due to long-range C-F coupling) expected at δ 185 - 190 ppm .

-

Fluorine-Bearing Carbon (C2): This carbon will exhibit a large one-bond C-F coupling (¹J_CF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift will be highly influenced by the fluorine, expected around δ 160-165 ppm .[6]

-

Nitro-Bearing Carbon (C5): Expected in the range of δ 145 - 150 ppm .

-

Bromine-Bearing Carbon (C4): The C-Br bond will shift this carbon to approximately δ 115 - 120 ppm .

-

Other Aromatic Carbons (C1, C3, C6): These will appear as doublets due to 2-bond or 3-bond C-F coupling, with J_CF values typically between 3-25 Hz. Their chemical shifts will be in the aromatic region of δ 120 - 140 ppm .[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

-

~3100 cm⁻¹ (Aromatic C-H Stretch): Weak to medium intensity sharp peaks, characteristic of C-H bonds on the benzene ring.

-

~2850 and ~2750 cm⁻¹ (Aldehyde C-H Stretch): Two characteristic weak to medium bands known as a Fermi doublet, a hallmark of the aldehyde functional group.

-

~1710-1690 cm⁻¹ (C=O Stretch): A very strong, sharp absorption due to the carbonyl stretch of the aromatic aldehyde. Conjugation and electron-withdrawing groups typically place it in this range.

-

~1600-1580 cm⁻¹ (Aromatic C=C Stretch): Medium intensity peaks from the benzene ring skeletal vibrations.

-

~1530 and ~1350 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): Two strong absorptions characteristic of the nitro (-NO₂) group.

-

~1250-1200 cm⁻¹ (C-F Stretch): A strong absorption corresponding to the aryl-fluorine bond stretch.

-

Below 800 cm⁻¹ (C-Br Stretch): A medium to strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak cluster corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as two distinct peaks of nearly equal intensity (an M⁺ peak at m/z 247 and an M+2 peak at m/z 249). This isotopic pattern is a definitive signature for a monobrominated compound.[7]

-

Key Fragments:

-

[M-H]⁺ (m/z 246/248): Loss of the aldehyde hydrogen.

-

[M-CHO]⁺ (m/z 218/220): Loss of the formyl radical (-CHO).

-

[M-NO₂]⁺ (m/z 201/203): Loss of the nitro group.

-

Further fragmentation would involve losses of Br, CO, and other small neutral molecules.

-

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both personal safety and maintaining the integrity of the compound.

-

Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling Precautions: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C or below is recommended.[3] Keep away from strong oxidizing agents.

-

In case of Exposure:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Seek medical attention if irritation persists.

-

References

-

AK Scientific, Inc. Safety Data Sheet: 4-Bromo-5-fluoro-2-nitrobenzaldehyde. [Online] Available at: .

-

Sigma-Aldrich. Product Page: 4-Bromo-2-fluoro-5-nitrobenzaldehyde, CAS 679839-39-5. [Online] Available at: .

-

Reagents & Instruments Network. Product Page: 4-溴-2-氟-5-硝基苯甲醛 (4-Bromo-2-fluoro-5-nitrobenzaldehyde). [Online] Available at: .

- PubChemLite. Compound Summary: 4-bromo-2-fluoro-5-nitrobenzaldehyde.

- Supporting Information for various organic chemistry publications providing exemplary NMR d

-

BLD Pharm. Product Page: 4-Bromo-2-fluoro-5-nitrobenzaldehyde, CAS 679839-39-5. [Online] Available at: .

-

ChemicalBook. Safety Data Sheet: 4-bromo-2-fluoro-5-nitrobenzaldehyde. [Online] Available at: .

-

CymitQuimica. Product Page: 4-Bromo-2-fluoro-5-nitrobenzaldehyde. [Online] Available at: .

-

ChemBK. Product Page: 4-Bromo-2-fluoro-5-nitrobenzaldehyde, CAS 679839-39-5. [Online] Available at: .

- Kalaichelvan, S., et al. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics.

-

ResearchGate. Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. [Online] Available at: .

- Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- PubChemLite. Compound Summary: 2-bromo-4-fluoro-5-nitrobenzaldehyde.

-

Guidechem. Product Page: 5-Fluoro-2-nitrobenzaldehyde. [Online] Available at: .

-

Benchchem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. [Online] Available at: .

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Online] Available at: .

-

ResearchGate. Spectra of NHNH2-functionalized benzaldehyde... [Online] Available at: .

-

ChemicalBook. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. [Online] Available at: .

-

ChemicalBook. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum. [Online] Available at: .

-

Sigma-Aldrich. Product Page: 4-Bromo-2-fluoro-5-nitrobenzaldehyde. [Online] Available at: .

- NIST WebBook. 4-Fluoro-2-nitrobenzaldehyde.

- Journal of the American Chemical Society. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups.

- NIST WebBook. Benzaldehyde, 4-bromo-.

-

Beilstein Journals. DABCO-promoted photocatalytic C–H functionalization of aldehydes. [Online] Available at: .

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: .

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.

-

ChemScene. Safety Data Sheet: 4-Bromo-2-fluoro-5-nitrobenzaldehyde. [Online] Available at: .

- SpectraBase. 4-Bromo-1-fluoro-2-nitrobenzene [FTIR] Spectrum.

- PubChem. Compound Summary: 5-Bromo-2-fluorobenzaldehyde.

- NIST WebBook. Benzaldehyde, 4-bromo- IR Spectrum.

- Wikipedia. 4-Bromobenzaldehyde.

-

ChemicalBook. Product Page: 4-Nitrobenzaldehyde. [Online] Available at: .

- ATB (Automated Topology Builder). 4-Nitrobenzaldehyde.

- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.

-

Hyma Synthesis Pvt. Ltd. Product Catalog. [Online] Available at: .

Sources

- 1. PubChemLite - 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. 4-溴-2-氟-5-硝基苯甲醛 [cnreagent.com]

- 4. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. Benzaldehyde, 4-bromo- [webbook.nist.gov]

4-Bromo-2-fluoro-5-nitrobenzaldehyde chemical structure

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzaldehyde: Structure, Synthesis, and Applications

Executive Summary

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde group, a bromine atom, a fluorine atom, and a nitro group, imparts distinct reactivity to the molecule. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups makes it an invaluable intermediate for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Physicochemical Properties and Structure

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a solid compound at room temperature, characterized by its polysubstituted benzene ring.[1] The presence of three distinct electron-withdrawing substituents (-CHO, -NO₂, -F) and a halogen (-Br) significantly influences the electron density of the aromatic ring and the reactivity of each functional group.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 679839-39-5 | [1][2] |

| Molecular Formula | C₇H₃BrFNO₃ | [1] |

| Molecular Weight | 248.01 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Storage | Store at room temperature in a ventilated place | [1] |

| InChI Key | ZAROJBMUUUKZBH-UHFFFAOYSA-N | [1] |

Chemical Structure Visualization

The structure of 4-Bromo-2-fluoro-5-nitrobenzaldehyde is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The aldehyde group is at position 1, fluorine at position 2, bromine at position 4, and the nitro group at position 5.

Caption: Representative synthesis workflow for 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

Chemical Reactivity and Transformations

The reactivity of 4-Bromo-2-fluoro-5-nitrobenzaldehyde is governed by the interplay of its functional groups.

-

Aldehyde Group: This is the primary site for nucleophilic attack. The strong electron-withdrawing effects of the nitro, fluoro, and bromo substituents increase the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles. [3]This facilitates reactions such as:

-

Condensation reactions (e.g., Knoevenagel, Wittig) to form substituted alkenes.

-

Reductive amination to form secondary and tertiary amines.

-

Oxidation to the corresponding carboxylic acid (4-bromo-2-fluoro-5-nitrobenzoic acid).

-

Reduction to the corresponding benzyl alcohol.

-

-

Aromatic Ring: The benzene ring is electron-deficient due to the cumulative deactivating effects of the substituents. [4][5]This makes it a poor substrate for electrophilic aromatic substitution but an excellent candidate for nucleophilic aromatic substitution (SNAr) . The fluorine atom, being ortho to the aldehyde and para to the nitro group, is the most likely leaving group in an SNAr reaction with strong nucleophiles (e.g., alkoxides, amines).

Caption: Key reactivity sites on the 4-Bromo-2-fluoro-5-nitrobenzaldehyde molecule.

Applications in Research and Drug Development

4-Bromo-2-fluoro-5-nitrobenzaldehyde is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules. Its application spans several areas of chemical research.

-

Pharmaceutical and Agrochemical Synthesis: This compound is a valuable precursor for creating libraries of novel, biologically active molecules. [1]The aldehyde handle allows for the straightforward introduction of various side chains and heterocyclic systems, while the substituted aromatic core serves as a rigid scaffold. The fluorine and bromine atoms can be used to modulate pharmacokinetic properties or as handles for further cross-coupling reactions. While specific blockbuster drugs derived directly from this starting material are not prominent in public literature, its structural motifs are relevant in the design of kinase inhibitors, anti-infective agents, and crop protection chemicals. [6]For instance, related brominated salicylaldehydes are used to synthesize Schiff bases with potential antitumor activity. [7]

-

Materials Science: Polysubstituted aromatic compounds are fundamental to the development of novel organic materials. This molecule can be used in the synthesis of dyes, liquid crystals, and organic semiconductors, where the precise arrangement of polar and polarizable groups is crucial for tuning the material's electronic and optical properties.

Safety and Handling

As with any laboratory chemical, 4-Bromo-2-fluoro-5-nitrobenzaldehyde should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [2]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a synthetically powerful and highly functionalized intermediate. Its value lies in the strategic combination of an electrophilic aldehyde, an electron-poor aromatic ring primed for nucleophilic substitution, and halogen atoms that can be used for further synthetic manipulations. Understanding its structure, reactivity, and synthetic accessibility allows researchers to effectively incorporate this building block into the design and execution of complex synthetic strategies aimed at discovering new pharmaceuticals, agrochemicals, and advanced materials.

References

-

YouTube. (2025, January 27). 4-Nitrotoluene to 2-bromobenzoic acid. Retrieved from [Link]

-

ChemAdvin. (n.d.). Product List. Retrieved from [Link]

-

YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromo-2-Fluoro-6-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

YouTube. (2021, June 28). Substituent Effects on Reactivity. Retrieved from [Link]

-

Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 127). Retrieved from [Link]

-

Stack Exchange. (2022, January 8). Electrophilic substitution on disubstituted benzene, when deactivating groups are at para. Retrieved from [Link]

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-BROMO-3-FLUORO-6-NITROTOLUENE. Retrieved from [Link]

- Google Patents. (n.d.). CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

YouTube. (2020, October 30). Reactivity and Orientation in Electrophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

ResearchGate. (2025, August 7). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzaldehyde (CAS: 679839-39-5)

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[] Its structure is distinguished by an electron-deficient benzene ring, strategically substituted with four distinct functional groups: an aldehyde, a bromine atom, a fluorine atom, and a nitro group. This unique arrangement provides multiple reactive sites, making it a valuable scaffold for constructing diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2] The presence of a fluorine atom is of particular note, as fluorine incorporation is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview of the compound's properties, a proposed synthetic pathway, key reactivity patterns, and its potential applications.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-Bromo-2-fluoro-5-nitrobenzaldehyde are summarized below. This data is compiled from various chemical suppliers and databases.[4][5]

| Property | Value | Source(s) |

| CAS Number | 679839-39-5 | [4][6] |

| Molecular Formula | C₇H₃BrFNO₃ | [4][5] |

| Molecular Weight | 248.01 g/mol | [5] |

| Exact Mass | 246.92803 Da | [5][7] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | ZAROJBMUUUKZBH-UHFFFAOYSA-N | [4][5] |

| SMILES | O=Cc1cc(Br)c([O-])cc1F | [7] |

Predicted Spectroscopic Signatures

While experimental spectra are proprietary, the structure allows for the prediction of key analytical signatures:

-

¹H NMR: Three distinct signals in the aromatic region (δ 7-9 ppm) are expected, each corresponding to a single proton on the benzene ring. The aldehyde proton will appear as a singlet further downfield (δ ~10 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons. ¹⁹F NMR is a powerful tool for monitoring reactions involving this compound.[3]

-

¹³C NMR: Seven distinct carbon signals are expected, including the characteristic aldehyde carbonyl carbon signal (δ ~190 ppm).

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. The core strategy involves radical bromination of the methyl group of a toluene precursor, followed by oxidation to the aldehyde. A more direct formylation is plausible but often suffers from lower yields and harsher conditions.

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a theoretical representation based on analogous chemical transformations and has not been experimentally validated. All work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Radical Bromination of 4-Bromo-2-fluoro-1-nitrotoluene

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-1-nitrotoluene (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate, 4-bromo-1-(bromomethyl)-2-fluoro-5-nitrobenzene. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to 4-Bromo-2-fluoro-5-nitrobenzaldehyde (Kornblum Oxidation)

-

Reaction Setup: Dissolve the crude benzyl bromide intermediate from Step 1 in dimethyl sulfoxide (DMSO).

-

Oxidation: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution. Heat the mixture to approximately 100-120°C. The DMSO acts as the oxidant in this transformation.

-

Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction to room temperature and pour it into a large volume of ice-water. A solid precipitate of the crude product should form.

-

Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-bromo-2-fluoro-5-nitrobenzaldehyde stems from the distinct reactivity of its functional groups. The highly electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, renders the aromatic ring electron-deficient and activates it towards certain transformations.[9]

Caption: Key reactive sites and potential transformations.

-

Aldehyde Group: This is the most versatile functional group. It readily participates in nucleophilic additions, reductive aminations to form secondary or tertiary amines, Wittig reactions to form alkenes, and various condensation reactions. It can also be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.[10]

-

Aromatic Ring & Nitro Group: The strong electron-withdrawing nitro group, ortho to the fluorine and meta to the bromine, significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, being at an activated ortho position, is the most likely leaving group in an SNAr reaction with strong nucleophiles (e.g., amines, alkoxides). The nitro group itself can be reduced to an aniline, which opens up a vast array of subsequent reactions, including diazotization and amide bond formation.

-

Bromine Atom: The C-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, allowing for the introduction of complex substituents.[10]

Applications in Research and Drug Discovery

While specific drugs derived from this exact molecule are not publicly documented, its utility lies in its role as a versatile intermediate.[]

-

Fragment-Based Drug Discovery (FBDD): Small, functionalized molecules like this are ideal starting points or "fragments" for building more potent drug candidates. The fluorine atom allows for the use of ¹⁹F-NMR screening techniques to detect weak binding interactions with protein targets, a sensitive and powerful method in modern FBDD.[3]

-

Scaffold for Library Synthesis: The multiple, orthogonally reactive sites enable the rapid generation of a library of diverse compounds. For example, one could perform a Suzuki coupling at the bromine position, followed by a reductive amination on the aldehyde, and finally a reduction of the nitro group to explore a large chemical space around the core scaffold.

-

Synthesis of Heterocycles: The 1,2-arrangement of the aldehyde and the reducible nitro group (which becomes an amine) makes it a precursor for synthesizing fused heterocyclic systems, such as quinolines or benzimidazoles, which are common motifs in pharmacologically active compounds.

Safety and Handling

4-Bromo-2-fluoro-5-nitrobenzaldehyde is classified as an irritant.[11] Proper handling is essential to ensure laboratory safety.

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Sources

- 2. nbinno.com [nbinno.com]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 4. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CAS 679839-39-5 | 4654-B-0E | MDL MFCD10758067 | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 7. PubChemLite - 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 8. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. adpharmachem.com [adpharmachem.com]

- 11. aksci.com [aksci.com]

4-Bromo-2-fluoro-5-nitrobenzaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzaldehyde: A Keystone Building Block for Modern Drug Discovery

Abstract

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aldehyde for synthetic elaboration, a bromine atom for cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a nitro group for further functionalization or as a pharmacophore element, makes it an exceptionally versatile scaffold. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic utility, key reactions, and strategic applications in the design of novel therapeutics. We delve into the causality behind experimental choices, provide validated protocols, and ground the discussion in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Polyfunctional Scaffolds

The pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the cornerstone of modern drug discovery. Aromatic scaffolds are central to this endeavor, and those bearing multiple, orthogonally reactive functional groups are of paramount importance. 4-Bromo-2-fluoro-5-nitrobenzaldehyde, with its distinct array of substituents, represents an archetypal example of such a strategic building block.

The presence of a fluorine atom is particularly noteworthy. The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity through specific fluorine-protein interactions.[1][2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and other key functional groups, or it can act as a hydrogen bond acceptor in its own right. Finally, the aldehyde group is a gateway to a vast number of chemical transformations, including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

This guide will explore the technical nuances of leveraging this potent combination of functionalities for the efficient synthesis of novel compounds of interest.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use. The key data for 4-Bromo-2-fluoro-5-nitrobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFNO₃ | [3][4] |

| Molecular Weight | 248.01 g/mol | [5] |

| Monoisotopic Mass | 246.92803 Da | [4][6] |

| CAS Number | 679839-39-5 | [3] |

| Appearance | Solid, powder form | [3][6] |

| Purity | Typically ≥95% for research grades | [3] |

| InChI Key | ZAROJBMUUUKZBH-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C(=CC(=C1[O-])Br)F)C=O | [4] |

Spectroscopic Signatures (Predicted)

-

¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two aromatic protons. The aldehyde proton will appear as a singlet further downfield (approx. 9.8-10.2 ppm).

-

¹⁹F NMR: A singlet is expected, with its chemical shift influenced by the surrounding substituents. ¹⁹F NMR is a powerful tool for monitoring reactions and assessing purity.[1]

-

¹³C NMR: The spectrum will show seven distinct signals: one for the aldehyde carbonyl carbon (approx. 185-195 ppm) and six for the aromatic carbons, including those directly bonded to the electronegative F, Br, and NO₂ groups.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification Workflow

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common and logical laboratory-scale approach involves the selective nitration of a suitable precursor, 4-bromo-2-fluorobenzaldehyde.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis via nitration of 4-bromo-2-fluorobenzaldehyde.

Step-by-Step Synthesis Protocol

Causality: The choice of a nitrating mixture (HNO₃/H₂SO₄) is standard for introducing a nitro group onto an activated or moderately deactivated aromatic ring. The existing fluoro and bromo substituents are ortho, para-directing, while the aldehyde is meta-directing. The position meta to the aldehyde and ortho to the bromine is sterically accessible and electronically favorable for nitration.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy, melting point analysis, and HPLC to ensure it meets the standards required for subsequent reactions.

Chemical Reactivity and Synthetic Applications

The true value of 4-Bromo-2-fluoro-5-nitrobenzaldehyde lies in the differential reactivity of its functional groups, allowing for a programmed, stepwise elaboration of the molecule.

Diagram of Key Synthetic Transformations

Caption: Key reaction pathways available from the central scaffold.

-

Aldehyde Group: This is often the first site of reaction. Reductive amination with primary or secondary amines provides a direct route to substituted benzylamines. Oxidation to the carboxylic acid allows for subsequent amide bond formation.

-

Bromo Group: The C-Br bond is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.[7]

-

Nitro Group: The reduction of the nitro group to an aniline is a robust and high-yielding transformation. The resulting amine is a key nucleophile, readily participating in acylation, sulfonylation, or diazotization reactions.

-

Fluoro Group: While generally less reactive towards nucleophilic substitution than a chloro group, its high electronegativity influences the reactivity of the entire ring and provides a valuable metabolic blocking site or binding interaction point in a final drug molecule.[2]

Detailed Experimental Protocols

The following protocols are representative examples of how this building block can be utilized.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid at the C4-position, replacing the bromine atom.

-

Degassing: To a solution of 4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq) in a solvent mixture like 1,4-dioxane/water (4:1), bubble argon gas for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), to the degassed mixture under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Reductive Amination

Objective: To synthesize a secondary amine via reaction with a primary amine at the aldehyde position.

-

Imine Formation: Dissolve 4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst like acetic acid (0.1 eq). Stir at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature until the imine intermediate is fully consumed as monitored by TLC or LC-MS (typically 2-16 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-2-fluoro-5-nitrobenzaldehyde requires careful handling to minimize exposure.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

4-Bromo-2-fluoro-5-nitrobenzaldehyde is far more than a simple chemical reagent; it is a sophisticated molecular tool for the modern medicinal chemist. Its pre-installed handles for orthogonal chemistry allow for the rapid and efficient construction of diverse and complex molecular libraries. By understanding the interplay of its functional groups and applying robust, validated protocols, researchers can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery. This guide serves as a foundational resource to unlock the full synthetic potential of this invaluable building block.

References

-

4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved January 12, 2026, from [Link]

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984). Google Patents.

-

o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (2019). Google Patents.

-

p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. adpharmachem.com [adpharmachem.com]

4-Bromo-2-fluoro-5-nitrobenzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 4-Bromo-2-fluoro-5-nitrobenzaldehyde (CAS: 679839-39-5), a polysubstituted aromatic aldehyde of significant interest as a building block in medicinal chemistry and materials science.[1][2][3] Intended for researchers, synthetic chemists, and quality control specialists, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. By deconstructing the electronic and steric influences of the bromo, fluoro, nitro, and aldehyde functionalities, we present a robust spectral profile to aid in structural verification, reaction monitoring, and purity assessment. The methodologies for data acquisition are detailed to ensure reliable and reproducible results, establishing a self-validating framework for the analytical characterization of this compound.

Introduction: The Analytical Imperative

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic ring system. The strategic placement of electron-withdrawing groups (nitro, fluoro, aldehyde) and a bulky halogen (bromo) creates a unique electronic and steric environment, making it a versatile intermediate for the synthesis of complex molecular architectures. Accurate and unambiguous characterization is paramount to ensure the integrity of downstream applications. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure. This guide synthesizes foundational spectroscopic principles with substituent-specific effects to construct a reliable analytical fingerprint for the title compound.

Molecular Structure & Spectroscopic Implications

The substitution pattern on the benzene ring is critical. The aldehyde group, fluorine, bromine, and nitro group each impart distinct and predictable effects on the surrounding nuclei and bonds, which are the basis for interpreting the resulting spectra.

Caption: IUPAC numbering of 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency, providing direct insight into the molecular framework.

Causality in the NMR Spectrum: Substituent Effects

-

Aldehyde (-CHO): The highly deshielded aldehyde proton appears at a characteristic downfield shift (~10 ppm).[4] The carbonyl carbon is also significantly deshielded, resonating around 185-195 ppm.[5][6]

-

Fluorine (-F): As a spin-active nucleus (¹⁹F, I=½), fluorine couples with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns. Carbon-fluorine coupling constants (JCF) are particularly large, especially through one bond (¹JCF > 200 Hz).[7]

-

Nitro (-NO₂): This powerful electron-withdrawing group strongly deshields ortho and para positions, shifting the signals of nearby nuclei downfield.

-

Bromine (-Br): Its electron-withdrawing inductive effect deshields adjacent nuclei. Its primary diagnostic value is in mass spectrometry.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons. Their chemical shifts and multiplicities are dictated by the cumulative effects of the substituents.

-

H-3: This proton is ortho to the bromine and meta to the aldehyde and nitro groups. It is also meta to the fluorine. It is expected to appear as a doublet due to coupling with the fluorine (⁴JHF).

-

H-6: This proton is ortho to both the aldehyde and nitro groups, and meta to the fluorine. The strong deshielding from the adjacent groups will shift it significantly downfield. It will appear as a doublet due to coupling with the fluorine (³JHF).

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde-H | ~10.2 | Singlet (s) | - |

| H-6 | ~8.5 | Doublet (d) | ³JHF ≈ 6-10 Hz |

| H-3 | ~8.2 | Doublet (d) | ⁴JHF ≈ 2-4 Hz |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, with the carbon attached to fluorine appearing as a doublet with a very large coupling constant.

| Predicted ¹³C NMR Data (CDCl₃, 101 MHz) | ||

| Carbon | Predicted δ (ppm) | Key Couplings |

| C=O | ~188 | - |

| C-2 (C-F) | ~165 | ¹JCF ≈ 260 Hz |

| C-5 (C-NO₂) | ~148 | - |

| C-1 (C-CHO) | ~135 | ²JCF ≈ 5-10 Hz |

| C-6 | ~130 | ²JCF ≈ 20-25 Hz |

| C-3 | ~125 | ³JCF ≈ 3-5 Hz |

| C-4 (C-Br) | ~120 | - |

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 10-15 mg of 4-Bromo-2-fluoro-5-nitrobenzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Set spectral width to cover 0-12 ppm.

-

Use a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Co-add 16 scans for an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set spectral width to cover 0-200 ppm.

-

Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Co-add ≥1024 scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation with an exponential line broadening of 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the nitro and carbonyl groups.

| Predicted IR Data (KBr Pellet) | ||

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (often weak) |

| Aromatic C-H | Stretch | ~3100-3050 |

| Aldehyde C=O | Stretch | ~1710-1690 (strong) |

| Aromatic C=C | Stretch | ~1600 and ~1470 |

| Nitro N-O | Asymmetric Stretch | ~1550-1520 (very strong)[8][9][10] |

| Nitro N-O | Symmetric Stretch | ~1360-1340 (very strong)[8][9][10] |

| C-F | Stretch | ~1250-1150 (strong) |

| C-Br | Stretch | ~680-550 |

The presence of two very strong bands in the 1550-1520 cm⁻¹ and 1360-1340 cm⁻¹ regions is highly diagnostic for an aromatic nitro compound.[8][10][11]

Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Setup: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument interferences.

-

Sample Application: Place a small amount (1-2 mg) of the solid 4-Bromo-2-fluoro-5-nitrobenzaldehyde powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum should be displayed in transmittance or absorbance mode. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺·): The molecular weight of C₇H₃BrFNO₃ is ~248.0 g/mol .[1][12] Due to the presence of one bromine atom, the molecular ion will appear as a characteristic doublet of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This M⁺· / M+2⁺· pattern is an unambiguous indicator of a monobrominated compound.[13]

-

Fragmentation: Electron ionization (EI) is a high-energy technique that will induce fragmentation. While nitroaromatics can sometimes show weak molecular ions, the stable aromatic ring should allow for its observation.[14]

Caption: Plausible EI fragmentation pathways for 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

| Predicted Mass Spectrometry Data (EI) | ||

| m/z (⁷⁹Br/⁸¹Br) | Identity | Notes |

| 247/249 | [M]⁺· | Molecular ion; characteristic 1:1 isotopic pattern |

| 218/220 | [M-CHO]⁺ | Loss of the formyl radical |

| 201/203 | [M-NO₂]⁺ | Loss of the nitro group |

| 173/175 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide |

| 168 | [M-Br]⁺ | Loss of a bromine radical |

Protocol: GC-MS Data Acquisition

This workflow is ideal for analyzing the purity and identity of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Detection (EI Mode):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, paying close attention to the molecular ion doublet and key fragment ions.

-

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural identity of 4-Bromo-2-fluoro-5-nitrobenzaldehyde can be confidently established through a multi-technique spectroscopic approach. Key diagnostic features include: a downfield aldehyde proton singlet near 10.2 ppm in ¹H NMR; a C-F doublet with a large coupling constant (~260 Hz) in ¹³C NMR; two very strong IR absorption bands for the nitro group between 1550-1340 cm⁻¹; and a characteristic M⁺·/M+2⁺· molecular ion doublet at m/z 247/249 in the mass spectrum. The protocols and predictive data herein provide a robust framework for researchers to ensure the quality and structural integrity of this valuable chemical intermediate.

References

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Joe, L. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information. (2018). [Various NMR data for substituted aldehydes]. Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (2016). [Various NMR data for aldehydes and imines]. The Royal Society of Chemistry. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Tidwell, T. T., & Zanger, M. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Retrieved from [Link]

-

ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Bromo-2-Fluoro-5-Nitrobenzaldehyde | CAS 679839-39-5. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3). Retrieved from [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

-

De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2009). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-bromo- IR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone IR Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Supporting Information. (2014). [MS and NMR spectra of 4-fluoro-benzaldehyde]. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-2-Fluoro-5-Nitrobenzaldehyde | CAS 679839-39-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 679839-39-5|4-Bromo-2-fluoro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PubChemLite - 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

4-Bromo-2-fluoro-5-nitrobenzaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

Introduction

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its trifunctional nature—possessing an aldehyde, a brominated and fluorinated phenyl ring, and a nitro group—makes it a versatile building block. However, these same functional groups contribute to its chemical reactivity and potential biological activity, necessitating a thorough understanding of its hazard profile.

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded framework for risk assessment and safe handling. The protocols and explanations herein are based on established principles of chemical safety and are designed to create a self-validating system of laboratory practice.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. The physical state and chemical identifiers are crucial for proper identification and handling, while the toxicological profile informs the degree of caution and the types of protective measures required.

Table 1: Chemical and Physical Properties of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | [1] |

| CAS Number | 679839-39-5 | [2][3] |

| Molecular Formula | C₇H₃BrFNO₃ | [1][2][4] |

| Molecular Weight | 248.01 g/mol | [4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][4] |

| Solubility | Data not widely available; likely soluble in common organic solvents. | [4] |

| Boiling/Melting Point | Data not available in provided sources. | [4] |

Table 2: Summary of Toxicological Hazards

| Parameter | Finding | Explanation & Implication |

| Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion.[4] | The compound is likely a fine powder, making aerosolization and subsequent inhalation a primary risk. Direct contact and ingestion are also significant risks. |

| Acute Effects | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] | Contact with skin can lead to redness, itching, and inflammation.[4] Eye contact may cause significant damage.[4] Inhalation can irritate the lungs and respiratory tract.[4] |

| Chronic Effects | No data available. | The absence of data does not imply safety. Assume potential for long-term effects and minimize exposure accordingly. |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA.[4] | Lacks evidence of being a carcinogen, but this is not definitive proof of its absence. |

| Mutagenicity | No data available. | Handle as a potential mutagen until data proves otherwise. |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. Understanding this classification is non-negotiable for anyone handling 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

Table 3: GHS Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

The assigned pictogram is the Exclamation Mark , which denotes these specific types of hazards.[5]

-

Signal Word: Warning [4]

This classification dictates the minimum level of personal protective equipment (PPE) and engineering controls required. The primary dangers arise from the compound's irritant properties. The aldehyde functional group can react with biological macromolecules, while the nitroaromatic system can participate in redox cycling, potentially leading to cellular stress, although the primary documented hazards are irritant-based.

Section 3: Risk Assessment and Engineering Controls

Effective safety protocols are proactive, not reactive. A thorough risk assessment must precede any handling of this compound. The core principle is the "Hierarchy of Controls," which prioritizes eliminating or reducing the hazard at its source.

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid 4-Bromo-2-fluoro-5-nitrobenzaldehyde must be performed inside a certified chemical fume hood.

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance.

-

Causality: In the event of accidental skin or eye contact, immediate and copious irrigation is the most effective first aid measure to mitigate severe irritation.[7]

-

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP provides a systematic, field-proven methodology for handling 4-Bromo-2-fluoro-5-nitrobenzaldehyde to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is not a substitute for good engineering controls but is the essential final barrier between the researcher and the chemical.

Table 4: Required Personal Protective Equipment

| Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles (meeting ANSI Z87.1 standard). | Protects against airborne dust and accidental splashes. Standard safety glasses are insufficient.[7] |

| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact.[4][8] Gloves must be inspected before use and removed promptly if contaminated. |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin on the arms and body from contact with spills and contaminated surfaces.[4] |

Experimental Protocol: Weighing and Transfer

-

Preparation: Before bringing the compound into the fume hood, ensure all necessary items (spatulas, weigh paper or boat, secondary container, solvent, reaction vessel) are present and the work area is decontaminated.

-

Don PPE: Put on all required PPE as specified in Table 4.

-

Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.

-

Dispense Solid: Carefully open the stock container. Use a clean spatula to transfer a small amount of 4-Bromo-2-fluoro-5-nitrobenzaldehyde to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize dust generation.[4] Do not tap the spatula on the side of the container.

-

Seal and Record: Tightly close the stock container. Record the mass of the transferred solid.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the weigh boat to rinse any residual powder into the vessel, ensuring a quantitative transfer.

-

Decontamination: Immediately decontaminate the spatula with a suitable solvent (e.g., ethanol or acetone) into a designated waste container. Dispose of the used weigh boat in the solid chemical waste.

-

Post-Handling: After the procedure is complete, wipe down the work surface within the fume hood. Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[4]

Section 5: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Caption: Decision-making flowchart for emergency response.

First Aid Measures

-

If on Skin: Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]

-

If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]

-

If Swallowed: Rinse mouth with water.[9] Do NOT induce vomiting. Seek immediate medical attention.[10]

Spill Management

-

Small Spill (within a fume hood): Ensure PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste disposal.[4] Decontaminate the area with a suitable solvent.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department. Prevent entry to the area.

Section 6: Storage, Stability, and Reactivity

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep away from incompatible substances and sources of ignition such as heat or open flames.[4][6]

-

Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Causality: The aldehyde group is susceptible to oxidation. A reaction with a strong oxidizer could be highly exothermic and potentially uncontrolled, releasing energy and hazardous gases.

-

-